Cas no 128524-48-1 ((2S)-6-Oxo-2-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester)

(2S)-6-Oxo-2-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester Chemical and Physical Properties
Names and Identifiers
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- (2S)-6-Oxo-2-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester
- starbld0006326
- SCHEMBL926383
- (S)-6-Oxo-piperidine-2-carboxylic acid tert-butyl ester
- tert-Butyl (S)-6-oxopiperidine-2-carboxylate
- VBGWLMQABAJEAR-ZETCQYMHSA-N
- (2S)-6-Oxo-2-piperidinecarboxylicAcid1,1-DimethylethylEster
- Tert-butyl (2S)-6-oxopiperidine-2-carboxylate
- 128524-48-1
-
- Inchi: InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)7-5-4-6-8(12)11-7/h7H,4-6H2,1-3H3,(H,11,12)/t7-/m0/s1
- InChI Key: VBGWLMQABAJEAR-ZETCQYMHSA-N
Computed Properties
- Exact Mass: 199.12084340Da
- Monoisotopic Mass: 199.12084340Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 55.4Ų
Experimental Properties
- Solubility: Chloroform
(2S)-6-Oxo-2-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(2S)-6-Oxo-2-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | O858810-1000mg |
(2S)-6-Oxo-2-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester |
128524-48-1 | 1g |
$ 1768.00 | 2023-04-16 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1564095-1g |
Tert-butyl (S)-6-oxopiperidine-2-carboxylate |
128524-48-1 | 98% | 1g |
¥11220.00 | 2024-08-09 | |
TRC | O858810-100mg |
(2S)-6-Oxo-2-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester |
128524-48-1 | 100mg |
$ 448.00 | 2023-09-06 | ||
TRC | O858810-250mg |
(2S)-6-Oxo-2-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester |
128524-48-1 | 250mg |
$ 885.00 | 2023-09-06 | ||
TRC | O858810-1g |
(2S)-6-Oxo-2-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester |
128524-48-1 | 1g |
$ 1450.00 | 2022-06-03 | ||
TRC | O858810-25mg |
(2S)-6-Oxo-2-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester |
128524-48-1 | 25mg |
$ 150.00 | 2023-09-06 |
(2S)-6-Oxo-2-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester Related Literature
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
Additional information on (2S)-6-Oxo-2-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester
(2S)-6-Oxo-2-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester: A Comprehensive Overview
The compound with CAS No. 128524-48-1, commonly referred to as (2S)-6-Oxo-2-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of piperidine derivatives, which are widely studied due to their potential applications in drug development and synthetic chemistry. The 6-Oxo group in its structure indicates the presence of a ketone functional group at the sixth position of the piperidine ring, while the 1,1-dimethylethyl ester group suggests an esterification at the carboxylic acid moiety.
Recent advancements in synthetic methodologies have enabled researchers to explore the synthesis and characterization of this compound in greater depth. For instance, studies have focused on optimizing the stereochemical control during its synthesis, particularly at the (2S) configuration. This stereochemistry is crucial as it can significantly influence the compound's biological activity and pharmacokinetic properties. Researchers have employed techniques such as asymmetric catalysis and chiral resolution to achieve high enantiomeric excess in the synthesis of this compound.
The piperidine ring structure is a key feature of this compound, contributing to its stability and reactivity. Piperidine derivatives are known for their ability to form hydrogen bonds and participate in various non-covalent interactions, making them valuable in drug design. The 6-Oxo group enhances the molecule's ability to engage in conjugation and electron delocalization, which can modulate its electronic properties and reactivity.
One of the most promising applications of (2S)-6-Oxo-2-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester lies in its potential as a precursor for more complex bioactive molecules. For example, it has been used as an intermediate in the synthesis of peptide analogs and other bioactive compounds. Recent studies have demonstrated its utility in constructing multi-functionalized scaffolds that mimic natural product structures, thereby opening new avenues for drug discovery.
In terms of biological activity, this compound has shown potential as a modulator of various enzyme activities. For instance, it has been investigated for its ability to inhibit certain proteases and kinases, which are key targets in treating diseases such as cancer and inflammatory disorders. Preclinical studies have highlighted its selectivity and potency against these targets, making it a promising candidate for further development.
The 1,1-dimethylethyl ester group plays a critical role in enhancing the compound's solubility and bioavailability. This modification is often employed in drug design to improve pharmacokinetic properties without compromising biological activity. Researchers have explored various strategies to optimize this aspect further, including site-specific modifications and prodrug approaches.
From a synthetic standpoint, the preparation of (2S)-6-Oxo-2-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester involves a series of well-established organic reactions. These include nucleophilic substitutions, oxidations, and esterifications. The use of modern catalysts and reaction conditions has significantly improved the efficiency and scalability of these processes.
In conclusion, (2S)-6-Oxo-2-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester (CAS No. 128524-48-1) is a versatile molecule with significant potential in organic synthesis and pharmacology. Its unique structural features make it an attractive candidate for further research into its biological applications and chemical modifications.
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